alpha-Lactose
Overview
Description
Alpha-Lactose is a disaccharide composed of one molecule of glucose and one molecule of galactose, linked by a β1→4 glycosidic bond. It is primarily found in the milk of mammals and is a significant carbohydrate source for newborns . This compound crystallizes as a monohydrate, which is distinct from its anomer, beta-lactose, which forms anhydrous crystals .
Mechanism of Action
Target of Action
Alpha-Lactose, a disaccharide of glucose and galactose, is uniquely associated with milk of almost all mammals . It is primarily targeted by the enzyme lactase (also known as lactase-phlorizin hydrolase), which is located in the brush border membrane of the small intestine . Lactase breaks down lactose into its constituent monosaccharides, glucose and galactose, which can then be absorbed into the bloodstream .
Mode of Action
This compound is hydrolyzed by lactase through a process called hydrolysis. This process involves the addition of a water molecule, which breaks the glycosidic bond between the glucose and galactose units . The resulting monosaccharides are then absorbed into the bloodstream through the intestinal lining .
Biochemical Pathways
The breakdown of this compound by lactase is a crucial part of the carbohydrate digestion pathway. Once hydrolyzed into glucose and galactose, these monosaccharides enter glycolysis, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP . Galactose is converted into glucose in the liver through the Leloir pathway, and can then also enter glycolysis .
Pharmacokinetics
This compound itself does not have significant bioavailability as it is not directly absorbed into the bloodstream. Instead, it must first be hydrolyzed into glucose and galactose by lactase. These monosaccharides are then absorbed in the small intestine and distributed throughout the body via the bloodstream . The rate of lactose digestion and absorption can vary depending on individual lactase activity .
Result of Action
The hydrolysis of this compound provides glucose and galactose, essential energy sources for the body. Glucose is the primary energy source for the brain and muscles during physical activity, while galactose contributes to energy production after being converted to glucose . In individuals with lactase deficiency, undigested lactose can lead to gastrointestinal symptoms such as bloating, diarrhea, and abdominal cramps .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence and activity of lactase in the small intestine are crucial for lactose digestion . Factors such as age, genetics, and certain gastrointestinal diseases can affect lactase production and activity, influencing the ability to digest lactose . Additionally, the physical and chemical environment in the gastrointestinal tract, including pH and the presence of other nutrients, can also impact lactose digestion and absorption .
Biochemical Analysis
Biochemical Properties
Alpha-Lactose plays a significant role in various biochemical reactions. It is hydrolyzed by the enzyme α-galactosidase, which breaks down the galactose residues in galactooligosaccharides and polysaccharides . This interaction is crucial for the industrial applications of this compound, including food, feed, prebiotics, sugar, biofuels, paper pulp bio-bleaching, and pharmaceutical sectors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the hydrolysis of this compound by α-galactosidase is a prime example of its interaction with enzymes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like α-galactosidase and potentially affects metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Lactose can be synthesized through the enzymatic reaction where glucose and uridine diphosphate galactose (UDP-galactose) converge, facilitated by the enzyme lactose synthase . This process occurs naturally within the mammary glands of lactating mammals.
Industrial Production Methods
In industrial settings, this compound is typically produced from whey, a byproduct of cheese manufacturing. The process involves concentrating the whey, followed by crystallization and drying to obtain this compound monohydrate . Spray drying is a common method used to produce amorphous lactose from a 10% aqueous solution of this compound monohydrate .
Chemical Reactions Analysis
Types of Reactions
Alpha-Lactose undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to lactobionic acid.
Reduction: It can be reduced to lactitol.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as bromine water.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Various reagents can be used depending on the desired derivative, such as acetic anhydride for acetylation.
Major Products
Lactobionic Acid: Formed through oxidation.
Lactitol: Formed through reduction.
Acetylated Lactose: Formed through substitution reactions.
Scientific Research Applications
Alpha-Lactose has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various lactose derivatives.
Biology: Studied for its role in the metabolism of lactose in mammals.
Medicine: Used as an excipient in pharmaceutical formulations.
Industry: Employed in the food industry as a sweetener and stabilizer.
Comparison with Similar Compounds
Similar Compounds
Beta-Lactose: An anomer of alpha-lactose, differing in the configuration of the glycosidic bond.
Lactulose: A synthetic disaccharide used as a laxative.
Lactitol: A sugar alcohol derived from lactose, used as a low-calorie sweetener.
Lactobionic Acid: An oxidation product of lactose, used in cosmetics and pharmaceuticals.
Uniqueness
This compound is unique in its crystallization as a monohydrate and its significant role in the nutrition of newborn mammals. Its distinct physical and chemical properties make it a valuable compound in various industrial and research applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | maltose | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Maltose | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Solid; [Merck Index] White solid; [Acros Organics MSDS], White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).] | |
Record name | CELLULOSE | |
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Boiling Point |
Decomposes (NIOSH, 2023), decomposes, Decomposes | |
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Solubility |
Insoluble (NIOSH, 2023), Insoluble | |
Record name | CELLULOSE | |
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URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
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Density |
1.27 to 1.61 (NIOSH, 2023), 1.27-1.61 | |
Record name | CELLULOSE | |
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URL | https://cameochemicals.noaa.gov/chemical/25008 | |
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URL | https://www.osha.gov/chemicaldata/733 | |
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URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
Record name | CELLULOSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25008 | |
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Record name | CELLULOSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/733 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
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CAS No. |
9004-34-6, 13360-52-6, 14641-93-1, 528-50-7, 5965-66-2, 69-79-4, 9005-84-9 | |
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Record name | .alpha.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |
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Melting Point |
500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes) | |
Record name | CELLULOSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25008 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CELLULOSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/733 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cellulose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of α-LM is C12H22O11·H2O. Its molecular weight is 360.31 g/mol.
A: X-ray powder diffraction (XRD) is a powerful technique for distinguishing between α-LM, anhydrous α-lactose, and β-lactose. Each form exhibits a unique diffraction pattern. For example, α-LM shows a characteristic signal at 19.9 degrees 2θ with Cu-Kα X-rays []. Additionally, near-infrared (NIR) and Raman spectroscopy can be used to identify α-LM hydrate formation in formulations containing excipients [].
A: α-LM is frequently used as a carrier in DPI formulations. The size, size distribution, and morphology of α-LM particles significantly impact the quality, shelf-life, and bio-pharmaceutical performance of these formulations. For instance, the flowability and aerosolization behavior of the DPI formulation are influenced by the characteristics of α-LM particles [, ].
A: Studies using inverse gas chromatography (IGC) have shown that the surface energy of α-LM is sensitive to moisture content. While the dispersive surface energy significantly decreases upon exposure to 75% RH, the polar and total surface energies increase []. Conditioning the stored sample at 0% RH prior to surface energy determination eliminates these differences. This suggests that moisture primarily affects the interaction of polar probes with specific sites on the α-LM surface.
A: Dissolution studies on α-LM single crystals have revealed anisotropic dissolution rates influenced by factors like undersaturation and lattice strain. At low undersaturations, the (110) face dissolves fastest, while at higher undersaturations, the (011) face becomes the most rapidly dissolving face []. Additionally, inducing lattice strain by synchrotron X-irradiation accelerates the dissolution rate of all faces, particularly the (010) face.
A: The solubility of lactose in ethanol-water mixtures is inversely proportional to the ethanol concentration and increases with temperature []. While the solubility increases with rising temperature in ethanol-free solutions, the ratio of β/α-lactose at equilibrium also increases [].
A: Fine seed crystals (less than 50 μm) of α-LM can be prepared using various techniques like intermediate and fine grinding, sonocrystallization, and anti-solvent crystallization. These techniques allow for control over crystal size distribution and morphology, influencing downstream processing [, ].
A: X-ray diffraction (XRD) can be employed to quantify the crystallinity of α-LM. This method involves using calibration standards with known crystallinity, prepared by physically mixing 100% amorphous and 100% crystalline α-LM [].
A: Particle size analysis, such as laser diffraction, can be used to assess changes in the particle size distribution of α-LM after high shear blending []. Additionally, techniques like dynamic vapor sorption (DVS) can be employed to evaluate alterations in water sorption characteristics of the material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.